

discovery and history of 4-Hydroxy-3-iodobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Hydroxy-3-iodobenzoic acid

Cat. No.: B1585363

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of **4-Hydroxy-3-iodobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-iodobenzoic acid, a seemingly unassuming aromatic molecule, holds a significant place at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of its discovery, tracing its origins from early explorations of halogenation reactions to its modern applications. We will delve into the historical context of its synthesis, detail established and contemporary experimental protocols, and explore its physicochemical properties and diverse applications. This document serves as a foundational resource for researchers seeking to understand and utilize this versatile chemical building block.

Historical Context and Discovery

The precise moment of the first synthesis of **4-hydroxy-3-iodobenzoic acid** is not memorialized in a singular, celebrated publication. Instead, its discovery is interwoven with the broader, systematic exploration of electrophilic aromatic substitution on phenols and benzoic acids that took place in the late 19th and early 20th centuries. The introduction of iodine into aromatic rings was a subject of intense investigation, driven by the desire to understand the directing effects of substituents and to create novel compounds with potential therapeutic or industrial value.

Early work on the iodination of phenols, the parent aromatic structure of **4-hydroxy-3-iodobenzoic acid**, laid the theoretical groundwork for its eventual synthesis.[1][2] The hydroxyl group of a phenol is a strongly activating ortho-, para-director, making the positions adjacent and opposite to it on the benzene ring highly susceptible to electrophilic attack.[3] Consequently, the iodination of 4-hydroxybenzoic acid (p-hydroxybenzoic acid) would be expected to yield mono-iodinated products at the 3- and 5-positions.

While a specific "discovery" paper is elusive, an index of authors in the 1923 Journal of the Chemical Society, Abstracts references work on "iodo-derivatives of p-hydroxybenzoic acid," indicating that **4-hydroxy-3-iodobenzoic acid** and its isomers were known to the chemical community by this time.[4] Its synthesis was likely achieved through the direct iodination of 4-hydroxybenzoic acid using methods common in that era, such as treatment with iodine in the presence of a base or an oxidizing agent.

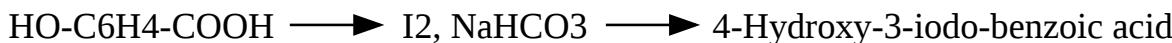
The historical significance of iodinated aromatic compounds grew substantially with the development of X-ray contrast media in the 1920s and 1930s. Although **4-hydroxy-3-iodobenzoic acid** itself was not a primary contrast agent, the fundamental understanding of how to incorporate iodine into benzoic acid derivatives was crucial for the development of later, more complex and effective agents like diatrizoate and iothalamate. These agents are all derivatives of a tri-iodinated benzoic acid core, highlighting the importance of the foundational chemistry to which the synthesis of **4-hydroxy-3-iodobenzoic acid** belongs.

Physicochemical Properties

4-Hydroxy-3-iodobenzoic acid is a white to off-white crystalline solid. Its chemical structure, featuring a carboxylic acid group, a hydroxyl group, and an iodine atom on a benzene ring, imparts a unique combination of properties that make it a valuable synthetic intermediate.

Property	Value
Molecular Formula	C ₇ H ₅ IO ₃
Molecular Weight	264.02 g/mol
Melting Point	172-175 °C
Appearance	White to off-white crystalline powder
Solubility	Slightly soluble in water; soluble in alcohols, ethers, and acetone.
pKa	The carboxylic acid proton is acidic, with a pKa value influenced by the electron-withdrawing iodine and electron-donating hydroxyl group.

The interplay of the functional groups dictates its reactivity. The carboxylic acid can undergo esterification and amidation, the hydroxyl group can be alkylated or acylated, and the iodine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a versatile building block in modern organic synthesis.


Synthesis Methodologies

The synthesis of **4-hydroxy-3-iodobenzoic acid** can be approached through several routes, reflecting both historical methods and more contemporary, efficient protocols.

Historical Approach: Direct Iodination of 4-Hydroxybenzoic Acid

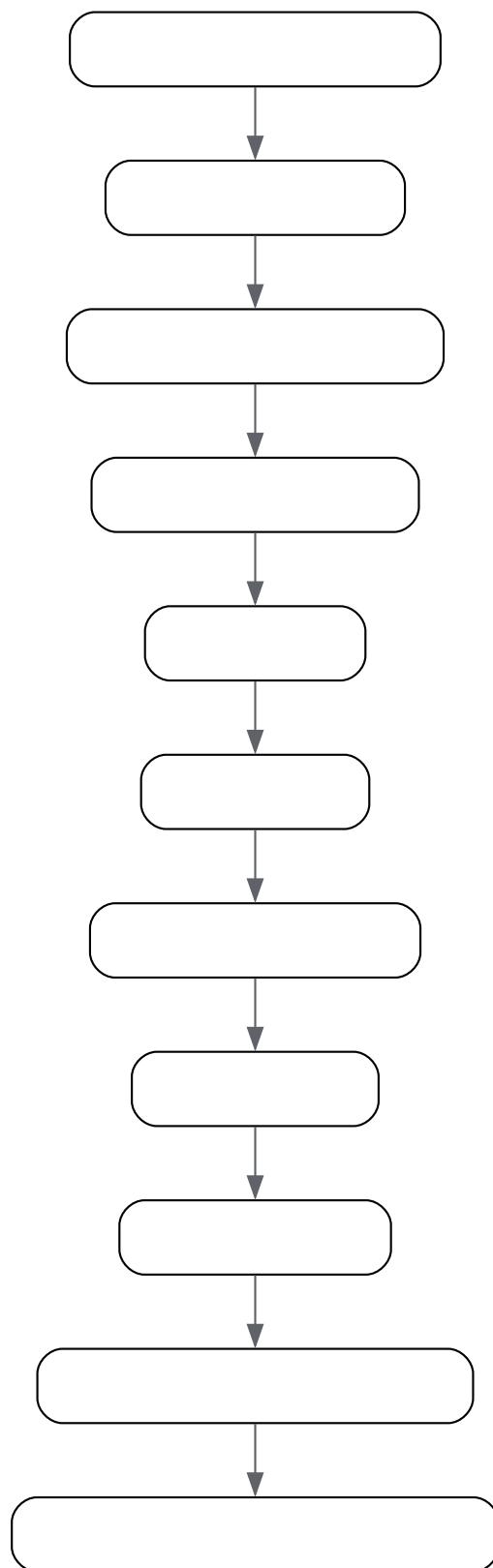
A plausible historical synthesis, and one that is still relevant, involves the direct electrophilic iodination of 4-hydroxybenzoic acid. The hydroxyl group activates the ring towards substitution, primarily at the ortho positions (3 and 5).

Reaction:

[Click to download full resolution via product page](#)

A plausible historical synthesis of **4-hydroxy-3-iodobenzoic acid**.

Protocol:


- Dissolution: 4-Hydroxybenzoic acid is dissolved in a suitable solvent, such as aqueous ethanol or acetic acid.
- Basification: A mild base, such as sodium bicarbonate, is added to deprotonate the carboxylic acid and facilitate the reaction.
- Iodination: A solution of iodine (I_2) is added portion-wise to the reaction mixture. An oxidizing agent, such as nitric acid or hydrogen peroxide, can be used to generate the electrophilic iodine species in situ.
- Workup: The reaction mixture is acidified to precipitate the product.
- Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.

The primary challenge with this method is controlling the regioselectivity and preventing di-iodination, which can occur to form 3,5-diiodo-4-hydroxybenzoic acid.

Modern Synthetic Approach: Iodination with N-Iodosuccinimide (NIS)

Modern synthetic methods often employ milder and more selective iodinating agents. N-Iodosuccinimide (NIS) is a common choice for the iodination of activated aromatic rings.

Workflow for Modern Synthesis:

[Click to download full resolution via product page](#)

Modern synthesis workflow for **4-hydroxy-3-iodobenzoic acid**.

Protocol:

- Reaction Setup: 4-Hydroxybenzoic acid is dissolved in an appropriate aprotic solvent, such as acetonitrile or dichloromethane, in a round-bottom flask.
- Addition of NIS: N-Iodosuccinimide (1.0-1.2 equivalents) is added to the solution.
- Reaction: The mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extraction: The product is extracted into an organic solvent like ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

This method generally provides higher yields and better selectivity compared to traditional methods.

Applications in Research and Development

4-Hydroxy-3-iodobenzoic acid serves as a versatile intermediate in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The presence of multiple functional groups allows for the elaboration of the **4-hydroxy-3-iodobenzoic acid** scaffold into more complex molecules with potential biological activity. It has been used as a starting material for the synthesis of compounds with antibacterial and anti-inflammatory properties.^[2] The iodine atom can also be a site for radiolabeling, enabling its use in the development of diagnostic imaging agents.

Organic Synthesis

As a bifunctional molecule, it is a valuable building block for the synthesis of complex organic molecules. The iodine atom's ability to participate in cross-coupling reactions is particularly useful for constructing carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Materials Science

The rigid aromatic core of **4-hydroxy-3-iodobenzoic acid** makes it a candidate for incorporation into polymers and liquid crystals. The introduction of the heavy iodine atom can influence the material's properties, such as its refractive index and thermal stability.

Conclusion

While the discovery of **4-hydroxy-3-iodobenzoic acid** may not be attributable to a single pioneering effort, its history is deeply rooted in the systematic advancement of organic chemistry. From its likely origins in the early 20th century as a product of fundamental studies on aromatic iodination, it has evolved into a valuable and versatile building block in modern chemical research. Its unique combination of functional groups ensures its continued relevance in the development of new pharmaceuticals, complex molecular architectures, and advanced materials. This guide has provided a comprehensive overview of its historical context, synthesis, properties, and applications, serving as a valuable resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 2. DSpace [kb.osu.edu]
- 3. studylib.net [studylib.net]
- 4. Full text of "Journal of the Chemical Society, Abstracts - authors' names indexes" [archive.org]

- To cite this document: BenchChem. [discovery and history of 4-Hydroxy-3-iodobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585363#discovery-and-history-of-4-hydroxy-3-iodobenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com